molecular formula C11H15F2NO B13251598 [1-(2,5-Difluorophenyl)ethyl](2-methoxyethyl)amine

[1-(2,5-Difluorophenyl)ethyl](2-methoxyethyl)amine

Cat. No.: B13251598
M. Wt: 215.24 g/mol
InChI Key: BNEDYDPYDDRZFF-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)ethylamine: is an organic compound with the molecular formula C11H15F2NO This compound is characterized by the presence of a difluorophenyl group attached to an ethyl chain, which is further connected to a methoxyethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluorophenyl)ethylamine typically involves the reaction of 2,5-difluorobenzyl chloride with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(2,5-Difluorophenyl)ethylamine may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Difluorophenyl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethylamine group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Sodium hydroxide, potassium carbonate, and various nucleophiles under reflux conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Chemistry: In chemistry, 1-(2,5-Difluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules

Biology: In biological research, the compound is studied for its potential interactions with biological molecules such as proteins and enzymes. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.

Medicine: In the field of medicine, 1-(2,5-Difluorophenyl)ethylamine is investigated for its potential therapeutic applications. It may be used as a lead compound in drug discovery programs aimed at developing new treatments for various diseases.

Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)ethylamine involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)ethylamine
  • 1-(2,6-Difluorophenyl)ethylamine
  • 1-(3,5-Difluorophenyl)ethylamine

Comparison: Compared to its similar compounds, 1-(2,5-Difluorophenyl)ethylamine is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall chemical properties. For example, the 2,5-difluoro substitution pattern may result in different electronic and steric effects compared to the 2,4- or 2,6-difluoro patterns, leading to variations in the compound’s behavior in chemical reactions and biological interactions.

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-N-(2-methoxyethyl)ethanamine

InChI

InChI=1S/C11H15F2NO/c1-8(14-5-6-15-2)10-7-9(12)3-4-11(10)13/h3-4,7-8,14H,5-6H2,1-2H3

InChI Key

BNEDYDPYDDRZFF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)NCCOC

Origin of Product

United States

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